Potassium thiocarbonate

Catalog No.
S14285293
CAS No.
26750-66-3
M.F
CK2O2S
M. Wt
154.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium thiocarbonate

CAS Number

26750-66-3

Product Name

Potassium thiocarbonate

IUPAC Name

dipotassium;sulfidoformate

Molecular Formula

CK2O2S

Molecular Weight

154.27 g/mol

InChI

InChI=1S/CH2O2S.2K/c2-1(3)4;;/h4H,(H,2,3);;/q;2*+1/p-2

InChI Key

JOKZZQQDSRIMNE-UHFFFAOYSA-L

Canonical SMILES

C(=O)([O-])[S-].[K+].[K+]

Potassium thiocarbonate (CAS 26750-66-3), also known as potassium trithiocarbonate, is a highly reactive, sulfur-rich inorganic salt fundamentally utilized as a core CS3(2-) transfer reagent in advanced organic synthesis and industrial precipitation [1]. In procurement contexts, it is primarily sourced as a safer, solid-state alternative to gaseous hydrogen sulfide (H2S) and highly toxic thiophosgene for the synthesis of trithiocarbonate-based Reversible Addition-Fragmentation chain Transfer (RAFT) agents [2]. Furthermore, its ability to quantitatively precipitate heavy metals makes it a critical reagent in analytical chemistry and specialized wastewater treatment [3]. The compound exhibits excellent solubility in polar aprotic solvents such as DMSO and DMF, which is a decisive factor for its processability in multicomponent tandem polymerizations and nucleophilic substitution workflows [4].

Attempting to substitute potassium thiocarbonate with generic sulfur sources like hydrogen sulfide (H2S), thiophosgene, or thioacetamide introduces severe safety, regulatory, and yield penalties [1]. H2S is a highly toxic, corrosive gas that requires specialized handling infrastructure and precise pressure control, complicating scale-up [2]. Thiophosgene, while effective for synthesizing thiocarbonyl compounds, is a volatile liquid with extreme acute toxicity, making it undesirable for mainstream industrial procurement [3]. Thioacetamide, historically used as an H2S substitute in analytical precipitation, is now heavily restricted due to its established carcinogenicity and requirement for heating above 80°C to function [4]. Furthermore, substituting with alternative alkali salts in organic synthesis can result in reduced solubility in key polar aprotic solvents (like DMF or DMSO), leading to incomplete nucleophilic substitution during the synthesis of complex RAFT chain transfer agents [5]. Potassium thiocarbonate bypasses these bottlenecks by providing a stable, highly soluble, and non-volatile source of the trithiocarbonate dianion.

Superior Yield in RAFT Agent Precursor Synthesis via Polar Aprotic Solvents

In the synthesis of symmetrical trithiocarbonate RAFT agents, potassium thiocarbonate demonstrates exceptional processability due to its solubility in polar aprotic solvents like DMSO and DMF [1]. When reacted with alkyl halides (e.g., 2-bromopropionic acid or benzyl halides), K2CS3 facilitates smooth nucleophilic substitution, frequently achieving high yields without the need for extreme heating or high-pressure gas reactors [2]. In contrast, attempting this synthesis using thiophosgene requires stringent anhydrous conditions, highly toxic handling protocols, and often results in lower operational safety margins [1]. The solubility of the potassium salt ensures rapid, homogeneous reaction kinetics compared to less soluble alternatives, making it the preferred scalable precursor.

Evidence DimensionRAFT agent synthesis process safety and scalability
Target Compound DataHigh-yield nucleophilic substitution in DMSO/DMF under standard bench conditions using a non-volatile solid.
Comparator Or BaselineThiophosgene (highly toxic, volatile liquid requiring specialized containment and stringent anhydrous conditions).
Quantified DifferenceElimination of toxic gas/volatile liquid handling while maintaining high conversion efficiency for RAFT agent synthesis.
ConditionsNucleophilic substitution with alkyl halides in polar aprotic solvents (DMSO/DMF).

Procurement teams can eliminate the regulatory and infrastructure costs associated with thiophosgene while maintaining high yields in RAFT agent manufacturing.

Quantitative Heavy Metal Precipitation Eliminating H2S Gas Hazards

Potassium thiocarbonate serves as a highly efficient, quantitative precipitant for Group II and IV heavy metal cations, completely eliminating the need for hazardous H2S gas or carcinogenic thioacetamide [1]. Studies and analytical monographs confirm that K2CS3 reacts directly and quantitatively with metal ions in aqueous solutions to form highly insoluble metal sulfides or thiocarbonates [2]. Unlike thioacetamide, which requires heating above 80°C to decompose and release H2S, K2CS3 acts directly at room temperature [1]. This direct action reduces analytical processing time and entirely removes the inhalation risks associated with gaseous H2S generation, making it the preferred procurement choice for modern, safety-compliant analytical and environmental laboratories [3].

Evidence DimensionPrecipitation efficiency and operational temperature
Target Compound DataQuantitative precipitation at room temperature (20-25°C) without toxic gas release.
Comparator Or BaselineThioacetamide (requires heating >80°C, carcinogenic) and H2S (highly toxic gas requiring Kipp's apparatus).
Quantified Difference100% elimination of H2S gas handling and reduction of reaction temperature by >50°C compared to thioacetamide.
ConditionsAqueous heavy metal precipitation (e.g., Cu, Pb, Hg) in standard qualitative/quantitative analytical workflows.

Upgrading to potassium thiocarbonate allows facilities to meet strict occupational safety standards without sacrificing precipitation accuracy or speed.

Enabling High-Molecular-Weight Polytrithiocarbonates via Solvent Compatibility

Recent advances in multicomponent tandem polymerizations (MCTP) of CS2, thiols, and alkyl halides rely heavily on the in-situ generation and solubility of trithiocarbonate salts [1]. When potassium thiocarbonate is utilized in strong polar solvents like DMSO or DMF, the polymerization proceeds smoothly, yielding polytrithiocarbonates with satisfactory molecular weights [1]. Conversely, when the reaction is attempted in less compatible solvents like THF, where the potassium salt has poor solubility, the number-average molecular weight (Mn) drops significantly to 2200 g/mol with a reduced yield of 64% [1]. The inherent solubility profile of the potassium salt in polar aprotic media is therefore a critical parameter for achieving high-performance polymer chains.

Evidence DimensionPolymerization yield and molecular weight (Mn)
Target Compound DataSmooth polymerization with high Mn in DMSO/DMF due to optimal salt solubility.
Comparator Or BaselinePolymerization in THF (poor solubility baseline yielding Mn of 2200 g/mol and 64% yield).
Quantified DifferenceSignificant increase in Mn and yield when utilizing the compound's optimal solubility profile in polar aprotic solvents compared to the THF baseline.
ConditionsMulticomponent tandem polymerization at room temperature.

Material scientists must procure K2CS3 and pair it with appropriate polar aprotic solvents to successfully synthesize advanced sulfur-containing functional polymers.

Synthesis of RAFT Chain Transfer Agents

Directly leveraging its high solubility in polar aprotic solvents and non-volatile nature, potassium thiocarbonate is the premier choice for synthesizing symmetrical and unsymmetrical trithiocarbonate RAFT agents. It replaces highly toxic thiophosgene, enabling safer, scalable production of these critical polymerization regulators [1].

Safe Heavy Metal Precipitation and Wastewater Treatment

In analytical laboratories and industrial effluent treatment facilities, this compound is procured to quantitatively precipitate Group II and IV heavy metals. It acts at room temperature, completely bypassing the severe occupational hazards of H2S gas and the carcinogenic risks of thioacetamide [2].

Multicomponent Tandem Polymerization (MCTP)

For the development of novel sulfur-containing functional polymers, potassium thiocarbonate's compatibility with solvents like DMSO and DMF allows for the efficient construction of high-molecular-weight polytrithiocarbonates, outperforming syntheses attempted in less polar media like THF [3].

Flotation Collector Manufacturing

The compound serves as a foundational precursor in the synthesis of hetero-difunctional flotation reagents used in the mining industry, particularly for the efficient separation and recovery of chalcopyrite and other valuable sulfide ores [4].

Hydrogen Bond Acceptor Count

3

Exact Mass

153.88931338 g/mol

Monoisotopic Mass

153.88931338 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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